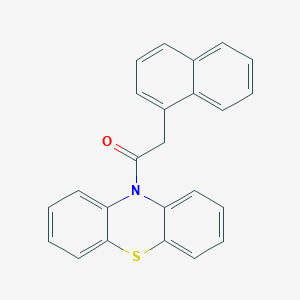![molecular formula C16H27ClN4O2 B13579988 N-[(1-aminocycloheptyl)methyl]-5-(propan-2-yloxy)pyrazine-2-carboxamidehydrochloride](/img/structure/B13579988.png)
N-[(1-aminocycloheptyl)methyl]-5-(propan-2-yloxy)pyrazine-2-carboxamidehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-aminocycloheptyl)methyl]-5-(propan-2-yloxy)pyrazine-2-carboxamide hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cycloheptyl group, a pyrazine ring, and a carboxamide group, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-aminocycloheptyl)methyl]-5-(propan-2-yloxy)pyrazine-2-carboxamide hydrochloride typically involves multiple steps:
Formation of the Cycloheptyl Group: The cycloheptyl group can be synthesized through a series of cyclization reactions starting from linear precursors.
Pyrazine Ring Formation: The pyrazine ring is usually formed through condensation reactions involving appropriate precursors such as diamines and diketones.
Carboxamide Group Introduction: The carboxamide group is introduced through amidation reactions, where an amine reacts with a carboxylic acid derivative.
Final Coupling and Hydrochloride Formation: The final step involves coupling the cycloheptyl group with the pyrazine ring and introducing the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
N-[(1-aminocycloheptyl)methyl]-5-(propan-2-yloxy)pyrazine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
N-[(1-aminocycloheptyl)methyl]-5-(propan-2-yloxy)pyrazine-2-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[(1-aminocycloheptyl)methyl]-5-(propan-2-yloxy)pyrazine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
相似化合物的比较
Similar Compounds
- N-[(1-aminocyclohexyl)methyl]-5-(propan-2-yloxy)pyrazine-2-carboxamide hydrochloride
- N-[(1-aminocyclooctyl)methyl]-5-(propan-2-yloxy)pyrazine-2-carboxamide hydrochloride
- N-[(1-aminocyclopentyl)methyl]-5-(propan-2-yloxy)pyrazine-2-carboxamide hydrochloride
Uniqueness
N-[(1-aminocycloheptyl)methyl]-5-(propan-2-yloxy)pyrazine-2-carboxamide hydrochloride is unique due to its specific cycloheptyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in molecular size, shape, and electronic distribution, affecting its reactivity and interactions with biological targets.
属性
分子式 |
C16H27ClN4O2 |
|---|---|
分子量 |
342.9 g/mol |
IUPAC 名称 |
N-[(1-aminocycloheptyl)methyl]-5-propan-2-yloxypyrazine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H26N4O2.ClH/c1-12(2)22-14-10-18-13(9-19-14)15(21)20-11-16(17)7-5-3-4-6-8-16;/h9-10,12H,3-8,11,17H2,1-2H3,(H,20,21);1H |
InChI 键 |
WPMHTCHPAZZOAD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=NC=C(N=C1)C(=O)NCC2(CCCCCC2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


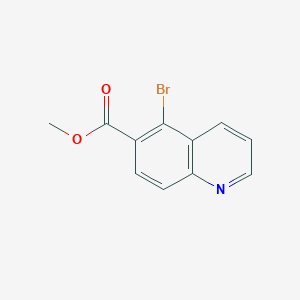



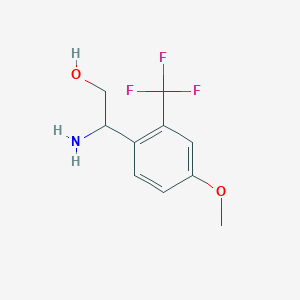
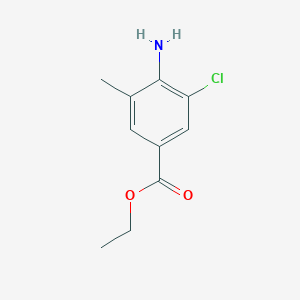
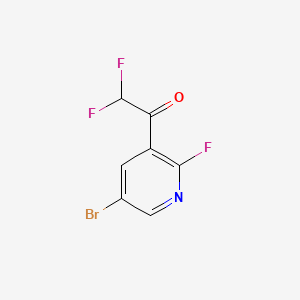
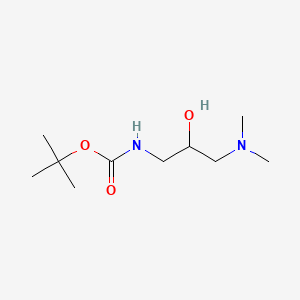
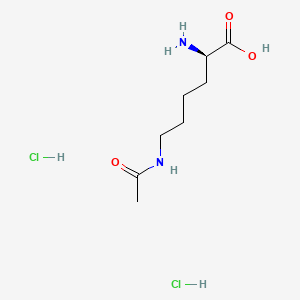

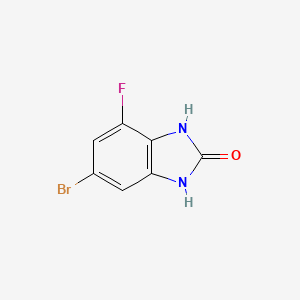
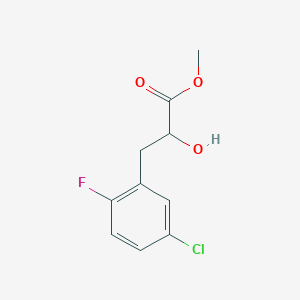
![2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylicacid](/img/structure/B13579971.png)
